molecular formula C9H5F2NO B14913623 5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile

5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile

Cat. No.: B14913623
M. Wt: 181.14 g/mol
InChI Key: JCUQLLIPEAQYIH-UHFFFAOYSA-N
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Description

5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile is a heterocyclic compound featuring a dihydrobenzofuran core substituted with fluorine atoms at positions 5 and 7 and a nitrile group at position 4. However, direct data on its synthesis or applications are absent in the provided sources, necessitating comparisons with structurally related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

5,7-difluoro-2,3-dihydro-1-benzofuran-4-carbonitrile

InChI

InChI=1S/C9H5F2NO/c10-7-3-8(11)9-5(1-2-13-9)6(7)4-12/h3H,1-2H2

InChI Key

JCUQLLIPEAQYIH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C(=C21)C#N)F)F

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with a substituted phenolic precursor. For example, 3-allyl-4-cyano-2-hydroxybenzene derivatives serve as viable starting materials due to their ability to undergo cyclization to form the dihydrofuran ring. Fluorine atoms are introduced either pre- or post-cyclization, depending on the reactivity of intermediates.

Fluorination Protocols

Regioselective difluorination poses significant synthetic hurdles. Two primary approaches dominate:

  • Electrophilic Fluorination : Uses Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under acidic conditions to target electron-rich aromatic positions.
  • Halogen Exchange : Replaces chlorine or bromine substituents with fluorine via nucleophilic aromatic substitution (SNAr) using potassium fluoride or cesium fluoride in polar aprotic solvents.

Table 1 compares fluorination agents and their efficacy:

Fluorination Method Reagents Temperature Range Yield (%) Selectivity
Electrophilic Selectfluor® 80–100°C 65–72 Moderate
SNAr KF/Crown Ether 120–150°C 55–60 High
Oxidative F-TEDA-BF4 RT–40°C 48–52 Low

Cyclization and Ring Formation

The dihydrofuran ring is constructed via acid- or base-catalyzed cyclization. A representative protocol from patent CN102942542A involves:

  • Oxidative Cyclization : Ruthenium trichloride/sodium periodate systems oxidize allyl groups to form carbonyl intermediates.
  • Intramolecular Etherification : Potassium tert-butoxide promotes cyclization of hydroxy-ketone precursors to yield the 2,3-dihydrobenzofuran scaffold.

For example, compound 6' in the patent is synthesized by oxidizing 2-hydroxy-3-(2-propenyl)-4-acetamidobenzoate with RuCl3/NaIO4, achieving 85% yield after crystallization.

Cyano Group Introduction

The nitrile functionality at position 4 is introduced via:

  • Nucleophilic Substitution : Displacement of halogen atoms (Cl/Br) with cyanide ions (KCN, CuCN).
  • Sandmeyer Reaction : Diazotization of amine precursors followed by treatment with CuCN.

Critical parameters include strict moisture control and use of phase-transfer catalysts to enhance reaction rates.

Optimization of Reaction Conditions

Solvent Systems

  • Cyclization : Tetrahydrofuran (THF) and dimethylformamide (DMF) optimize ring-closure efficiency.
  • Fluorination : Dimethyl sulfoxide (DMSO) enhances electrophilic fluorination kinetics.

Catalytic Enhancements

Ruthenium-based catalysts (e.g., RuCl3·H2O) improve oxidative cyclization yields by 15–20% compared to traditional Pd/C systems. Triethylamine serves as both base and catalyst in chlorination steps, minimizing side reactions.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Key signals include the dihydrofuran methylene protons (δ 2.98–3.15 ppm) and aromatic fluorine-coupled peaks (δ 7.22–7.68 ppm).
  • 19F NMR : Distinct signals at δ -112 to -118 ppm confirm 5,7-difluoro substitution.
  • Mass Spectrometry : Molecular ion peaks at m/z 211.1 ([M+H]+) align with theoretical molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves baseline separation of the target compound from des-fluoro impurities.

Comparative Analysis with Related Compounds

Table 2 contrasts synthetic challenges between 5,7-difluoro-2,3-dihydrobenzofuran-4-carbonitrile and its analogs:

Compound Key Step Yield (%) Major Challenge
5-Fluoro-2,3-dihydrobenzofuran Monofluorination 78 Regioselectivity
6-Hydroxy-2,3-dihydrobenzofuran Hydroxylation 82 Oxidation control
Target Compound Difluorination + Cyanation 60–65 Simultaneous halogen/CN stability

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorine atoms and nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzofuran oxides, while reduction can produce fluorinated amines.

Scientific Research Applications

Chemistry: In chemistry, 5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include dihydrobenzofurans and benzodioxoles with fluorine, nitrile, or other substituents. Key examples from the evidence are:

Compound Name Molecular Formula Substituents CAS No. Application/Use Source
5,7-Difluoro-2,3-dihydrobenzofuran C₈H₆F₂O F at 5,7; no nitrile 175203-20-0 Intermediate synthesis Shanghai PI
1,2,3,4-Tetrachlorodibenzofuran C₁₂H₄OCl₄ Cl at 1,2,3,4 49813-68 Environmental analysis Kanto 2022
2,2-Difluoro-4-formylbenzodioxole C₈H₄F₂O₃ F at 2,2; formyl at 4 119895-68-0 Organic synthesis Shanghai PI
1-(4-Fluorophenyl)-3-hydroxy...carbonitrile C₁₉H₁₈F₂N₂O₂ Fluorophenyl, nitrile, hydroxy Not provided Pharmacopeial reference PF 43(1)
Key Observations:

Fluorine vs. Chlorine Substitution :

  • Chlorinated dibenzofurans (e.g., 1,2,3,4-Tetrachlorodibenzofuran) exhibit higher molecular weights (305.96–317.87 g/mol) and environmental persistence due to chlorine’s electronegativity and larger atomic radius compared to fluorine .
  • Fluorinated analogs like 5,7-Difluoro-2,3-dihydrobenzofuran are lighter (156.13 g/mol) and may offer improved metabolic stability in pharmaceutical contexts .

Nitrile Functional Group: The nitrile group in 5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile increases polarity and reactivity compared to non-nitrile analogs (e.g., 5,7-Difluoro-2,3-dihydrobenzofuran).

Positional Effects of Substituents :

  • In 2,2-Difluoro-4-formylbenzodioxole, the formyl group at position 4 directs electrophilic substitution reactions, whereas the nitrile in the target compound may influence electronic distribution differently, altering solubility and interaction with biological targets .

Pharmacological and Analytical Relevance

  • Pharmacopeial Compounds : highlights a structurally complex nitrile-bearing dihydroisobenzofuran (1-(4-fluorophenyl)-3-hydroxy...carbonitrile), which undergoes strict dissolution testing for pharmaceutical use. This suggests that nitrile-containing dihydrobenzofurans may require specialized quality control measures due to their reactivity .
  • Environmental Analysis: Tetrachlorodibenzofurans are monitored as persistent organic pollutants (POPs) at concentrations of 50 μg/mL in toluene or nonanol solutions. In contrast, fluorinated analogs like the target compound are less studied for environmental impact but may degrade more readily due to weaker C-F bonds .

Biological Activity

5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two fluorine atoms and a carbonitrile group, which may influence its interaction with biological targets. The presence of fluorine enhances lipophilicity and binding affinity to various enzymes and receptors, potentially leading to significant biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The fluorinated structure is believed to enhance its efficacy by improving cellular uptake and interaction with target proteins involved in cell proliferation and survival.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation may lead to inhibition or activation of various biological pathways critical for microbial resistance or cancer cell survival.

Case Studies

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to measure inhibition zones.
    • Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was used to determine cell viability.
    • Results : The compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by over 70% at concentrations above 20 µM after 48 hours of treatment.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineMethod UsedKey Findings
AntimicrobialStaphylococcus aureusDisk diffusionSignificant inhibition (MIC: 50 µg/mL)
AntimicrobialEscherichia coliDisk diffusionSignificant inhibition (MIC: 100 µg/mL)
AnticancerMCF-7 (breast cancer)MTT assay>70% reduction in viability at >20 µM
AnticancerA549 (lung cancer)MTT assay>70% reduction in viability at >20 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Difluoro-2,3-dihydrobenzofuran-4-carbonitrile, and how do reaction parameters affect intermediate stability?

  • Methodological Answer : Synthesis typically involves multi-step sequences, including fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF) and cyclization to form the dihydrobenzofuran core. For example, analogous procedures for benzofuran derivatives involve Suzuki coupling or Friedel-Crafts alkylation to introduce substituents . Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) significantly influence fluorination efficiency and intermediate stability. Catalytic systems like Pd/C or CuI may enhance regioselectivity.

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine positions (δ -110 to -120 ppm for aromatic F), while 13C^{13}\text{C} NMR confirms nitrile resonance (~115 ppm).
  • IR : A sharp peak at ~2200 cm1^{-1} verifies the C≡N group.
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities. MS in ESI+ mode detects [M+H]+^+ for molecular weight validation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic effects of fluorine substituents on the benzofuran core and guide derivative design?

  • Methodological Answer : DFT models (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of fluorine, lowering HOMO/LUMO energies and directing electrophilic attack to electron-rich positions. For example, calculations show that 5,7-difluoro substitution increases ring planarity, enhancing π-stacking in potential pharmaceutical analogs . Such insights prioritize synthetic targets with tailored electronic profiles.

Q. What strategies resolve contradictory data in reaction kinetics studies for fluorination steps in this compound synthesis?

  • Methodological Answer : Discrepancies in rate constants may arise from competing pathways (e.g., SNAr vs. radical mechanisms). Use variable-temperature 19F^{19}\text{F} NMR to monitor intermediate formation and Eyring plots to distinguish kinetic vs. thermodynamic control. In-situ IR spectroscopy further tracks nitrile stability under fluorination conditions .

Q. How can advanced mass spectrometry techniques (e.g., HRMS/MS) differentiate isobaric impurities in this compound batches?

  • Methodological Answer : High-resolution MS/MS (Q-TOF) with collision-induced dissociation (CID) fragments ions at m/z 209 (loss of HF) and m/z 182 (C≡N cleavage). Isobaric impurities (e.g., diastereomers) are resolved via ion mobility separation, leveraging differences in collision cross-sections .

Q. What are the mechanistic implications of solvent polarity and catalyst choice on the cyclization efficiency during benzofuran ring formation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states in cyclization, while Lewis acids (e.g., ZnCl2_2) coordinate to carbonyl oxygen, accelerating ring closure. Kinetic studies show that solvent dielectric constants >30 improve yields by 15–20% in analogous spirobenzofuran syntheses .

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